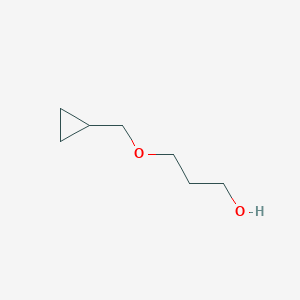

3-(Cyclopropylmethoxy)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(Cyclopropylmethoxy)propan-1-ol" is a chemical that features a cyclopropyl group attached to a methoxy group, which in turn is connected to a propan-1-ol moiety. This structure suggests that the compound could be involved in various chemical reactions and possess unique physical and chemical properties due to the presence of the strained cyclopropane ring and the functional groups attached to it.

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds can be achieved through various methods. For instance, iodocyclopropylmethanol derivatives can be synthesized via iodohydroxylation of alkylidenecyclopropanes, which involves a reaction with iodine (I2) and water (H2O), yielding good to excellent yields . Another approach to synthesizing cyclopropane derivatives is through the reaction of bromofuranone with nucleophiles, which can lead to the formation of cyclopropane bis-lactones . Additionally, 3-(Diethoxymethyl)alkanals, which share a similar functional group arrangement with "this compound," can be synthesized by the copper (II)-catalyzed reaction of ethyl diazoacetate with alkenes, followed by ring cleavage of the resulting cyclopropanes .

Molecular Structure Analysis

The molecular structure of cyclopropyl-containing compounds is characterized by the three-membered cyclopropane ring, which imparts strain and influences the reactivity of the molecule. For example, the cyclisation of 3-(p-methylphenyl)propan-1-ol involves competing cyclisation pathways via aryl radical cation and alkoxyl radical intermediates, which are influenced by the molecular structure . The cyclopropane ring's bond angles and steric effects can significantly affect the regioselectivity and yield of cyclisation reactions.

Chemical Reactions Analysis

Cyclopropyl groups are known to participate in various chemical reactions due to their ring strain and reactivity. The iodohydroxylation reaction mentioned earlier is an example of how cyclopropane derivatives can be functionalized . The reaction of bromofuranone with nucleophiles to form cyclopropane bis-lactones demonstrates the versatility of cyclopropane derivatives in undergoing nucleophilic substitution reactions . Furthermore, the diastereoselective synthesis of highly substituted methylenecyclopropanes from 3-(hydroxymethyl)cyclopropenes with Grignard reagents under copper or iron catalysis showcases the ability of cyclopropyl groups to undergo substitution reactions with high diastereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by the presence of the cyclopropane ring and the methoxy and propan-1-ol groups. While specific data on this compound is not provided, the properties of similar cyclopropyl-containing compounds can offer insights. For example, the crystal structures of β-oligopeptides consisting of 1-(aminomethyl)cyclopropanecarboxylic acid reveal that the cyclopropane units adopt a s-cis conformation, which is generally more stable and influences the overall molecular conformation . This conformational preference can affect the compound's boiling point, solubility, and other physical properties. Additionally, the reactivity of the cyclopropane ring can influence the compound's chemical stability and its behavior in various chemical environments.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Production

- 3-Aryl-2-propyn-1-ols are transformed into 2-hydroxymethyl-(E)-enynes through a regio- and stereoselective homocoupling process. This is followed by cyclization to produce fluorescent 2,3-dihydrofuran derivatives, highlighting the compound's role in creating complex molecular structures with potential applications in material sciences or molecular labeling (Funayama et al., 2005).

- The compound also undergoes cross-coupling with bis(trimethylsilyl)acetylene, leading to the production of enynes. These are further utilized in constructing fluorescent donor-acceptor systems, indicating its utility in advanced material synthesis and potential applications in optoelectronics or as fluorescent markers (Horita et al., 2007).

Antimicrobial and Antifungal Applications

- Novel series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives have shown high antifungal activity, particularly against Candida spp. strains. Their synthesis involves 3-(Cyclopropylmethoxy)propan-1-ol derivatives and showcases their importance in developing new antifungal agents with low toxicity, suggesting their potential in medical applications (Zambrano-Huerta et al., 2019).

- Aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, prepared from this compound, demonstrated significant antimicrobial efficacy, indicating their potential as antiseptics or in other medical applications (Jafarov et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

3-(cyclopropylmethoxy)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-4-1-5-9-6-7-2-3-7/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTKJTHQKACWRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2537926.png)

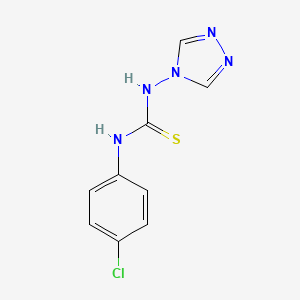

![6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide](/img/structure/B2537928.png)

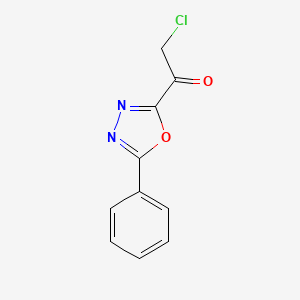

![N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2537930.png)

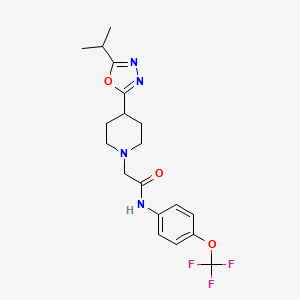

![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2537931.png)

![6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537944.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2537949.png)